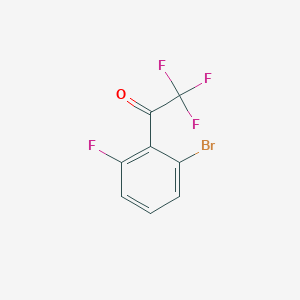

1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Description

Properties

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAZLBYMYOENQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-bromo-6-fluorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:

Temperature: Moderate to high temperatures (e.g., 60-100°C)

Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

Solvent: Anhydrous solvents like dichloromethane or chloroform

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoroethanol.

Oxidation: Formation of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C₈H₅BrF₄O

- Molecular Weight : 273.03 g/mol (calculated)

- CAS Registry Number : 928715-37-1

- Structure : Features a phenyl ring substituted with bromo (position 2) and fluoro (position 6), linked to a trifluoroacetyl group.

Key Properties :

- The trifluoroacetyl group is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon.

- Limited toxicological data are available, necessitating caution in handling .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with analogs differing in substituent positions or functional groups:

Key Observations :

- Electron-Withdrawing Groups : The trifluoroacetyl group in all compounds increases reactivity toward nucleophilic attack, facilitating reactions like condensations or arylations .

- Amino vs. Halogen Substituents: The amino group in 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone introduces basicity and hydrogen-bonding capability, broadening utility in drug design .

Biological Activity

1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an organic compound notable for its unique structure, which includes both bromine and fluorine atoms on the phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrFO

- Molecular Weight : 271.01 g/mol

- CAS Number : 1208075-82-4

The presence of trifluoromethyl groups enhances the lipophilicity of the compound, facilitating its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its electrophilic carbonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The compound's lipophilicity allows for better membrane penetration and bioavailability, which are crucial for its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl derivatives possess potent activity against various bacterial strains.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anti-inflammatory and Anticancer Potential

The compound has been explored as a potential pharmacophore in drug design aimed at anti-inflammatory and anticancer therapies. Its structural features suggest it may inhibit specific pathways involved in inflammation and cancer cell proliferation.

Case Studies

-

In vitro Studies : A study investigated the interaction of this compound with enzyme targets related to inflammatory responses. The results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations.

- Enzyme Inhibition : The compound showed a significant reduction in cyclooxygenase (COX) activity in vitro.

-

Cell Line Studies : In cellular assays using cancer cell lines, the compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent.

- Cell Viability Assay : A reduction in cell viability was observed at concentrations above 10 μM.

Discussion

The unique structural characteristics of this compound contribute to its diverse biological activities. The presence of both bromine and fluorine enhances its reactivity and stability under various conditions. Further research is warranted to fully elucidate its mechanisms and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethanone?

The synthesis typically involves halogenation or functional group modification of precursor molecules. For example:

- Bromination : Reacting 1-(2-fluoro-6-hydroxyphenyl)ethanone with bromine in the presence of a catalyst like iron(III) bromide under controlled temperatures (0–5°C) to achieve regioselectivity .

- Trifluoromethylation : Introducing the trifluoroethyl group via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) in anhydrous tetrahydrofuran (THF) at −78°C .

- Purification : Column chromatography with hexane/ethyl acetate (7:3 ratio) or recrystallization from ethanol ensures high purity (>95%) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming substituent positions and fluorine/bromine integration (e.g., ¹⁹F NMR δ −63 ppm for CF₃ group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 271.00642) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, particularly for analogs with conflicting substituent effects .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile intermediates .

- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How does the positioning of bromine and fluorine substituents influence its reactivity in nucleophilic substitution reactions?

The ortho-positioned bromine and fluorine create steric hindrance and electronic effects:

- Steric Effects : The ortho-bromine slows down nucleophilic attack at the ketone group, favoring alternative reaction pathways (e.g., ring substitution over ketone modification) .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, accelerating reactions with soft nucleophiles (e.g., thiols in DMF at 60°C) .

- Comparative Studies : Analogs like 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone show reduced reactivity due to decreased steric crowding, highlighting the importance of substitution patterns .

Q. What methodologies are used to study its enzyme inhibition or receptor binding interactions?

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like cytochrome P450 enzymes, with validation via kinetic assays .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for interactions with biological macromolecules, such as serum albumin .

- Fluorescence Quenching : Measures real-time binding to receptors (e.g., G-protein-coupled receptors) using labeled analogs .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., molecular weight discrepancies)?

- Validation via Orthogonal Techniques : Cross-check HRMS with elemental analysis to confirm molecular formula (e.g., C₈H₃BrF₄O vs. C₉H₅BrClFO) .

- Batch Reproducibility : Synthesize multiple batches under identical conditions to rule out synthetic artifacts .

- Collaborative Databases : Use PubChem or ECHA entries to compare experimental vs. computed data (e.g., ECHA-reported MW 251.48 g/mol vs. PubChem 217.03 g/mol) .

Q. What strategies are employed to optimize its pharmacological properties through structural modifications?

- Bioisosteric Replacement : Substitute bromine with chlorine or methyl groups to enhance metabolic stability while retaining target affinity .

- Pro-drug Design : Convert the ketone to a hydrazone or oxime derivative to improve bioavailability (e.g., 1-(4-Bromophenyl)-2,2,2-trifluoroethanone oxime) .

- Fluorine Scanning : Introduce additional fluorine atoms at the para-position to modulate lipophilicity (logP) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.